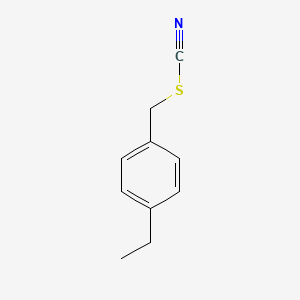

4-Ethylbenzyl thiocyanate

Übersicht

Beschreibung

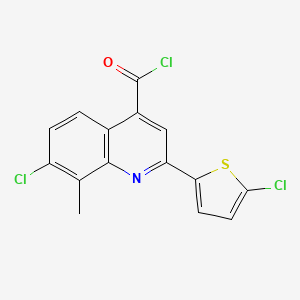

4-Ethylbenzyl thiocyanate is a chemical compound with the molecular formula C10H11NS . It contains a total of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .

Synthesis Analysis

Thiocyanate synthesis often involves a free radical reaction pathway . A strategy involving a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis

The molecular structure of 4-Ethylbenzyl thiocyanate consists of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis

Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Wissenschaftliche Forschungsanwendungen

- Field : Environmental Science

- Application : Thiocyanate is a common pollutant in various industries such as gold mining, textile, printing, dyeing, coking, etc. The treatment of thiocyanate in industrial wastewater is an urgent problem .

- Methods : Biological systems, ranging from laboratory to full-scale, are able to successfully remove thiocyanate from factories. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .

- Results : The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .

- Field : Organic & Biomolecular Chemistry

- Application : Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .

- Methods : Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules. The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction .

- Results : This method can simply and quickly introduce SCN groups at the target sites to construct thiocyanates, and has broad application prospects .

Wastewater Treatment

Synthetic Drugs and Bioactive Molecules

- Field : Mining Engineering

- Application : Thiocyanate is a common pollutant in gold mining. The treatment of thiocyanate in industrial wastewater from gold mines is an urgent problem .

- Methods : Biological systems are able to successfully remove thiocyanate from factories. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy .

- Results : The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .

- Field : Textile Engineering

- Application : Thiocyanate is a common pollutant in the textile industry. The treatment of thiocyanate in industrial wastewater from textile factories is an urgent problem .

- Methods : Biological systems are able to successfully remove thiocyanate from factories. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy .

- Results : The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .

Gold Mining

Textile Industry

- Field : Industrial Engineering

- Application : Thiocyanate is a common pollutant in the printing and dyeing industry. The treatment of thiocyanate in industrial wastewater from these factories is an urgent problem .

- Methods : Biological systems are able to successfully remove thiocyanate from factories. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy .

- Results : The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .

- Field : Materials Science

- Application : Thiocyanate is a common pollutant in the rubber industry. The treatment of thiocyanate in industrial wastewater from rubber factories is an urgent problem .

- Methods : Biological systems are able to successfully remove thiocyanate from factories. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy .

- Results : The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .

Printing and Dyeing Industry

Rubber Industry

Safety And Hazards

Zukünftige Richtungen

Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

Eigenschaften

IUPAC Name |

(4-ethylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZPHGFBIHQFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylbenzyl thiocyanate | |

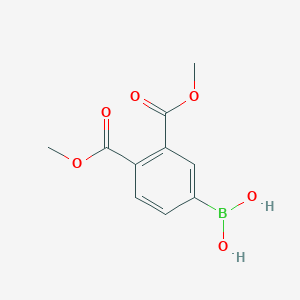

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)